molecular formula C12H9BrN2O B8152752 3-Bromo-5-(pyridin-4-yl)benzamide

3-Bromo-5-(pyridin-4-yl)benzamide

Cat. No.: B8152752
M. Wt: 277.12 g/mol
InChI Key: HIZJJSVIQYYOSZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyridin-4-yl)benzamide: is an organic compound that belongs to the class of benzamides It features a bromine atom at the third position and a pyridin-4-yl group at the fifth position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyridin-4-yl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the pyridin-4-yl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminobenzamide derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-Bromo-N-(pyridin-3-yl)benzamide
  • 5-Bromo-2-fluoro-N-(3-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • N-(Pyridin-2-yl)amides

Comparison: Compared to similar compounds, 3-Bromo-5-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. For example, the position of the bromine and pyridinyl groups can affect the compound’s ability to participate in certain reactions or interact with biological targets .

Properties

IUPAC Name

3-bromo-5-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-11-6-9(5-10(7-11)12(14)16)8-1-3-15-4-2-8/h1-7H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZJJSVIQYYOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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